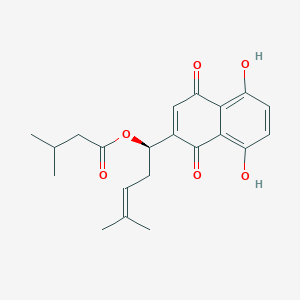

Isovalerylshikonin

Vue d'ensemble

Description

Isovalerylshikonin is a naturally occurring naphthoquinone derivative found in the root epidermis of plants such as Lithospermum erythrorhizon and Echium italicum L . It is one of the many shikonin derivatives known for their vibrant red pigment and extensive applications in traditional medicine, cosmetics, and other industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isovalerylshikonin can be synthesized through the acylation of shikonin. The process involves the reaction of shikonin with isovaleryl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound often involves the extraction of shikonin from plant roots followed by chemical modification. The roots are typically dried, ground, and subjected to solvent extraction using organic solvents like ethanol or methanol. The extracted shikonin is then purified and reacted with isovaleryl chloride to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Isovalerylshikonin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: It can undergo substitution reactions where the isovaleryl group is replaced by other acyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Acyl chlorides and bases like pyridine are used for substitution reactions.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various acylated shikonin derivatives

Applications De Recherche Scientifique

Antimicrobial Activity

Isovalerylshikonin has shown promising results as an antimicrobial agent. A study reported its efficacy against drug-resistant strains of Staphylococcus aureus, demonstrating a minimum inhibitory concentration of 16 mg/L. When combined with streptomycin, this compound exhibited a synergistic effect, reducing the minimum inhibitory concentration of streptomycin by up to 16-fold. This suggests that this compound may play a crucial role in combating antibiotic resistance by inhibiting bacterial efflux mechanisms and reducing expression of resistance genes such as msrA .

Anti-Inflammatory Effects

Research indicates that this compound can attenuate inflammatory responses in microglial cells, which are pivotal in neuroinflammatory processes. In vitro studies showed that this compound significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide production and the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta. This suggests its potential use in treating neurodegenerative diseases characterized by chronic inflammation .

Antidiabetic Properties

This compound has been linked to anti-diabetic effects through its ability to enhance glucose tolerance and promote fatty acid oxidation. Studies have demonstrated that it acts as an agonist for free fatty acid receptor 4, which plays a role in metabolic regulation. Additionally, it has been shown to improve insulin signaling pathways in animal models, indicating its potential for managing diabetes .

Anticancer Applications

The anticancer potential of this compound is notable, particularly in inducing apoptosis in cancer cells. It has been demonstrated that this compound can activate apoptotic pathways through reactive oxygen species generation and modulation of signaling proteins involved in cell survival and death. This property makes it a candidate for further development as an anticancer therapeutic agent .

Wound Healing

Traditionally, shikonin and its derivatives have been used in wound healing applications due to their antibacterial and anti-inflammatory properties. This compound's effectiveness in promoting wound healing can be attributed to its ability to reduce inflammation and prevent infection, making it a valuable compound in topical formulations for skin injuries .

Summary Table of Applications

Mécanisme D'action

Isovalerylshikonin exerts its effects through multiple mechanisms:

Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species and inhibiting proteasome activity.

Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes.

Anti-inflammatory Activity: It suppresses the production of pro-inflammatory cytokines.

Comparaison Avec Des Composés Similaires

Isovalerylshikonin is unique among shikonin derivatives due to its specific acyl group. Similar compounds include:

- Acetylshikonin

- Isobutyrylshikonin

- Deoxyshikonin

Comparison:

- Acetylshikonin: Similar in structure but with an acetyl group instead of an isovaleryl group. It has similar biological activities but different solubility and stability properties .

- Isobutyrylshikonin: Another shikonin derivative with an isobutyryl group. It has been shown to have higher antimicrobial activity compared to this compound .

- Deoxyshikonin: Lacks the hydroxyl groups present in this compound, leading to different reactivity and biological activities .

This compound stands out due to its unique combination of biological activities and chemical properties, making it a valuable compound for various applications.

Activité Biologique

Isovalerylshikonin, a derivative of shikonin, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Composition and Synthesis

This compound is derived from the roots of various plants in the Boraginaceae family, particularly Lithospermum erythrorhizon. The compound is synthesized through a series of enzymatic reactions involving acyltransferases that utilize isovaleryl-CoA as an acyl donor . This compound belongs to a class of naphthoquinone derivatives known for their therapeutic potential.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, it has been demonstrated to possess activity against Staphylococcus aureus and Candida albicans .

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases . In vivo studies have demonstrated its effectiveness in mouse models of arthritis and colitis, where it reduced symptoms and improved histological outcomes .

3. Anticancer Activity

This compound has been studied for its anticancer properties, particularly in relation to oral cancer cells. It has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cell lines . The compound's mechanism involves the modulation of signaling pathways associated with cell survival and death, including the NF-κB pathway .

4. Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits. It has been observed to reduce oxidative stress and neuronal damage in models of ischemia/reperfusion injury, potentially through its antioxidant properties . This suggests a role for the compound in preventing neurodegenerative diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : this compound blocks the nuclear translocation of NF-κB, thereby reducing inflammation and promoting apoptosis in cancer cells .

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which help mitigate oxidative stress-induced cellular damage .

- Modulation of Cytokine Production : By influencing cytokine levels, this compound can alter immune responses, providing therapeutic benefits in autoimmune conditions .

Case Study 1: Inflammatory Bowel Disease

In a study involving Balb/C mice with induced colitis, treatment with this compound significantly improved clinical symptoms and reduced histological damage. The dosage used was 25 mg/kg administered orally twice during the experiment .

Case Study 2: Cancer Cell Lines

This compound was tested against various oral cancer cell lines where it demonstrated a dose-dependent inhibition of cell growth. The study highlighted its potential as an adjunct therapy in cancer treatment protocols .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,10,12,17,22-23H,8-9H2,1-4H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOUNDHZJFIVPK-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52387-14-1 | |

| Record name | Isovalerylshikonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52387-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.